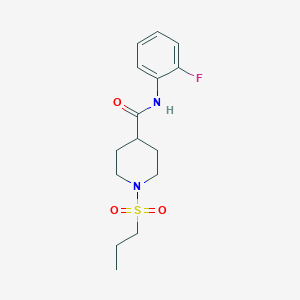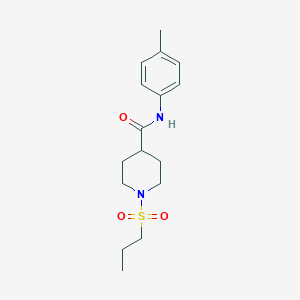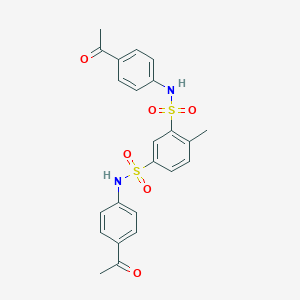![molecular formula C18H14ClN3O4S B285377 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B285377.png)
2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the oxadiazole family and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been studied for its potential therapeutic applications. This compound has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In particular, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory disorders.
Mecanismo De Acción
The mechanism of action of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been proposed that the compound may inhibit the activity of certain enzymes or signaling pathways that are involved in cancer cell proliferation and survival. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, bacteria, and fungi. It has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory disorders. Additionally, this compound has been found to have low toxicity, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in lab experiments include its potential therapeutic applications, low toxicity, and ability to inhibit the growth of cancer cells, bacteria, and fungi. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine its efficacy and safety in vivo.
Direcciones Futuras
There are several future directions for research on 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. One area of research could focus on elucidating the exact mechanism of action of this compound. Another area of research could involve the development of new derivatives of this compound with improved therapeutic properties. Additionally, further studies are needed to determine the efficacy and safety of this compound in vivo and to explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been achieved using different synthetic routes. One of the methods involves the reaction of 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-thiol with N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions in a suitable solvent such as acetonitrile to give the desired product.
Propiedades
Fórmula molecular |
C18H14ClN3O4S |
|---|---|
Peso molecular |
403.8 g/mol |
Nombre IUPAC |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C18H14ClN3O4S/c19-12-3-1-2-11(8-12)17-21-22-18(26-17)27-10-16(23)20-13-4-5-14-15(9-13)25-7-6-24-14/h1-5,8-9H,6-7,10H2,(H,20,23) |
Clave InChI |
IVSLGKMGVUTCIC-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Cl |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-chloro-5-[4-chloro-3-(furan-2-ylmethylsulfamoyl)phenyl]sulfonyl-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B285301.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285302.png)
![2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B285304.png)
![2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate](/img/structure/B285305.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B285309.png)

![4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285311.png)
![3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B285319.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide](/img/structure/B285320.png)